molecular formula C24H23N3O3S B11578615 2-[(5Z)-5-[(1,2-Dimethyl-1H-indol-3-YL)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(4-ethylphenyl)acetamide

2-[(5Z)-5-[(1,2-Dimethyl-1H-indol-3-YL)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(4-ethylphenyl)acetamide

Cat. No.: B11578615
M. Wt: 433.5 g/mol
InChI Key: RVZGBOMNSTWFJX-BKUYFWCQSA-N
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Description

2-[(5Z)-5-[(1,2-Dimethyl-1H-indol-3-YL)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a unique combination of indole and thiazolidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(1,2-Dimethyl-1H-indol-3-YL)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazolidine precursors. The key steps include:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone.

    Coupling of Indole and Thiazolidine Rings: The final step involves the coupling of the indole and thiazolidine rings through a condensation reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the thiazolidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, facilitated by the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, Friedel-Crafts catalysts, acidic conditions.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in the active site of enzymes, while the thiazolidine ring can form hydrogen bonds with polar residues. These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Thiazolidinediones: A class of compounds with a similar thiazolidine ring, used as antidiabetic agents.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

Uniqueness

2-[(5Z)-5-[(1,2-Dimethyl-1H-indol-3-YL)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]-N-(4-ethylphenyl)acetamide is unique due to its combination of indole and thiazolidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O3S/c1-4-16-9-11-17(12-10-16)25-22(28)14-27-23(29)21(31-24(27)30)13-19-15(2)26(3)20-8-6-5-7-18(19)20/h5-13H,4,14H2,1-3H3,(H,25,28)/b21-13-

InChI Key

RVZGBOMNSTWFJX-BKUYFWCQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C4=CC=CC=C43)C)C)/SC2=O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C4=CC=CC=C43)C)C)SC2=O

Origin of Product

United States

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